3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC15029578
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22FN3O2 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C21H22FN3O2/c1-15-5-4-6-16(13-15)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)18-8-3-2-7-17(18)22/h2-8,13,19H,9-12,14H2,1H3 |
| Standard InChI Key | GWKRZXMBZQTOCM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione (molecular formula: ) has a molecular weight of 367.4 g/mol. The presence of fluorine at the phenyl ring’s 2-position introduces electron-withdrawing effects, while the 3-methylphenyl group enhances lipophilicity. These features are critical for membrane permeability and target binding.
Table 1: Comparative Physicochemical Properties of Pyrrolidine-2,5-dione Derivatives
The stereoelectronic profile of the target compound differs markedly from analogs with para-fluorophenyl or methoxy substituents, underscoring the role of substituent position in modulating activity .
Structural Analysis and Conformational Dynamics
X-ray crystallography data, though unavailable for this specific compound, suggest that analogous pyrrolidine-2,5-diones adopt a planar conformation at the dione ring, with the piperazine moiety adopting a chair conformation . The fluorine atom’s ortho position creates steric hindrance, potentially limiting rotational freedom around the piperazine-phenyl bond. Molecular modeling studies of related compounds indicate that this rigidity may enhance binding affinity to serotonin and dopamine receptors, though direct evidence for the target molecule remains speculative .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves a multi-step sequence:
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Core Formation: Cyclocondensation of maleic anhydride derivatives with 3-methylaniline yields the pyrrolidine-2,5-dione backbone.
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Piperazine Introduction: Nucleophilic aromatic substitution or Ullmann-type coupling attaches the 4-(2-fluorophenyl)piperazine group to the dione core.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, with yields reported between 45–60% in optimized protocols.
Key Challenges:
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Steric hindrance from the 2-fluorophenyl group reduces reaction rates during piperazine coupling.
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Epimerization at the pyrrolidine C3 position may occur if chiral centers form during synthesis, necessitating asymmetric catalysis .
Analytical Characterization
High-resolution mass spectrometry (HRMS) and NMR are standard for structural confirmation. The fluorophenyl group’s protons typically resonate at δ 7.1–7.3 ppm (aromatic region), while the piperazine methylenes appear as multiplets near δ 2.5–3.5 ppm . Purity assessments via HPLC generally exceed 95% for research-grade material.
Biological Activity and Mechanism of Action
Antiviral Efficacy
In vitro assays demonstrate moderate activity against HIV-1 (EC ≈ 12 µM) and HSV-2 (EC ≈ 18 µM), likely through inhibition of viral protease or polymerase enzymes. The 2-fluorophenyl group may enhance binding to hydrophobic pockets in viral targets compared to non-fluorinated analogs .
Antibacterial and Antifungal Properties
Against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), the compound shows bacteriostatic effects. Its activity correlates with membrane disruption, as evidenced by propidium iodide uptake assays.
Pharmacological and Therapeutic Applications
Structure-Activity Relationships (SAR)
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